molecular formula C10H16N4O B5177710 6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one

Cat. No.: B5177710
M. Wt: 208.26 g/mol
InChI Key: LZVICGXNKGNROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions. The first step involves the reaction of cyanuric chloride with a methylamine derivative to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpiperidinyl group can enhance its interaction with biological targets, potentially leading to unique therapeutic applications.

Properties

IUPAC Name

6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-3-5-14(6-7)9-8(2)12-13-10(15)11-9/h7H,3-6H2,1-2H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVICGXNKGNROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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